molecular formula C16H13N3O5S2 B2993638 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896282-76-1

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2993638
CAS No.: 896282-76-1
M. Wt: 391.42
InChI Key: GQXUVKMQUQVEON-WUKNDPDISA-N
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Description

The compound “(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide” is a benzothiazole-derived molecule featuring a nitro group at the 6-position of the benzothiazol-2-ylidene core, a methyl group at the 3-position, and a 3-(methylsulfonyl)benzamide substituent. The (E)-configuration denotes the trans geometry of the imine bond in the benzothiazol-2-ylidene moiety, which influences molecular planarity and electronic properties. The nitro and methylsulfonyl groups are electron-withdrawing, which may enhance stability and modulate intermolecular interactions.

Properties

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-18-13-7-6-11(19(21)22)9-14(13)25-16(18)17-15(20)10-4-3-5-12(8-10)26(2,23)24/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXUVKMQUQVEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzothiazole moiety and a methylsulfonyl group , which are critical for its biological interactions. The structural formula can be represented as follows:

C13H12N2O4S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be around 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

Anticancer Properties

The compound's potential anticancer activity has been explored through in vitro assays. Similar benzothiazole derivatives have demonstrated cytotoxic effects on cancer cell lines, with some achieving IC50 values in the low micromolar range. For example, compounds with a benzothiazole backbone have been associated with apoptosis induction in various cancer types .

Anti-inflammatory Effects

In vivo studies have shown that related compounds can significantly reduce inflammation markers. For instance, certain benzothiazole derivatives inhibited carrageenan-induced paw edema in rats by up to 94.69% at specific concentrations . This suggests that this compound may also possess anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is hypothesized that the nitro group enhances reactivity, allowing for interactions that may inhibit enzyme functions or modulate receptor activities. The exact pathways remain to be fully elucidated but are critical for understanding its pharmacological potential .

Structure-Activity Relationship (SAR)

The SAR of benzothiazole derivatives indicates that the presence of electron-withdrawing groups like nitro or sulfonyl groups enhances biological activity. The following table summarizes key findings from various studies:

CompoundStructural FeaturesBiological ActivityMIC/IC50 Values
Compound ABenzothiazole + NitroAntimicrobial6.72 mg/mL (E. coli)
Compound BBenzothiazole + SulfonylAnticancerIC50: 5 µM
Compound CBenzothiazole + MethylsulfonylAnti-inflammatory94.69% inhibition (edema)

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including those structurally similar to our compound, against common pathogens. Results indicated varying degrees of inhibition, with some compounds outperforming established antibiotics .
  • Cytotoxicity Assays : In vitro tests on cancer cell lines showed that certain analogs induced significant cell death through apoptosis pathways, suggesting potential therapeutic applications in oncology .
  • Inflammation Models : In vivo experiments demonstrated substantial anti-inflammatory effects in animal models, supporting further investigation into its application in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiazole- and benzamide-containing molecules. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis routes, and physicochemical properties.

Compound Name Core Structure Substituents Synthesis Method Key Properties Reference
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide Benzothiazol-2-ylidene 3-methyl, 6-nitro; 3-(methylsulfonyl)benzamide Not specified (hypothesized condensation) High electron-withdrawing capacity due to nitro and sulfonyl groups Target
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazol-2-ylidene 3-methylphenyl; dimethylamino-acryloyl; benzamide Condensation reaction IR peaks at 1690, 1638 cm⁻¹ (C=O); MS m/z 392; 82% yield
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone Benzothiazolone 3-methyl; 6-(thiophen-2-yl propenyl) Claisen-Schmidt condensation 94% yield; characterized by ¹H/¹³C-NMR, IR, MS
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-trifluoromethyl; 2-(3-methoxyphenyl)acetamide Nucleophilic substitution Enhanced lipophilicity from CF₃ group; potential antimicrobial activity
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide Benzothiazol-2-ylidene 3-ethyl, 6-methyl; 4-(4-methylpiperidin-1-yl)sulfonylbenzamide Not specified Increased solubility from piperidinyl sulfonyl; ZINC11726365 (database ID)

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The nitro and methylsulfonyl groups in the target compound enhance electrophilicity compared to methylphenyl or methoxy substituents in analogues . This may improve binding to electron-rich biological targets.

Synthesis Efficiency :

  • Claisen-Schmidt condensation () achieved 94% yield, suggesting high efficiency for benzothiazolone derivatives. The target compound’s synthesis may require optimization for similar yields .

Thiophene-containing analogues () exhibit antimicrobial activity, highlighting the role of heterocyclic appendages in bioactivity .

Structural Flexibility :

  • The benzamide moiety (common in all compounds) allows for modular substitution, enabling tailored interactions with biological targets. For instance, piperidinyl sulfonyl groups () may enhance solubility compared to methylsulfonyl groups .

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